2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H2,8,10)(H,12,13) |
InChI Key |
SUCMJONJHSNVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds with 5-Aminopyrazoles
A widely used method involves the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds such as pentane-2,4-dione or ethyl acetoacetate. This reaction forms the pyrazolo[1,5-a]pyrimidine core with substitution at position 7, which can be further modified to introduce the carboxylic acid group.
- Reaction conditions: Typically conducted in acetic acid or under microwave irradiation to promote cyclization.
- Yields: High yields ranging from 87% to 95% have been reported.
- Regioselectivity: Microwave-assisted methods favor the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, which is crucial for subsequent functionalization at position 7.
| Parameter | Details |
|---|---|
| Starting materials | 5-Amino-1H-pyrazoles, β-dicarbonyl compounds |
| Solvent | Acetic acid (AcOH) or solvent-free (microwave) |
| Temperature | Reflux or microwave irradiation |
| Reaction time | Typically 1–4 hours or minutes under microwave |
| Yield | 87–95% |
| Product | 7-Aminopyrazolo[1,5-a]pyrimidine derivatives |
Formylation and Functionalization via Vilsmeyer–Haack Reaction
The introduction of aldehyde groups at position 3 of pyrazolo[1,5-a]pyrimidines has been achieved using the Vilsmeyer–Haack reagent (formylation with iminium salts). This intermediate can be converted into carboxylic acid derivatives through further oxidation or hydrolysis.
- Key steps: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by regioselective formylation.
- Microwave assistance: Enhances regioselectivity and yield, with yields up to 98% reported.
- Applications: The aldehyde intermediates serve as versatile precursors for further functional group transformations.
Esterification and Cyclization via Alkoxymethylene-Malonic Acid Esters
Another approach involves reacting 7-aminopyrazolo[1,5-a]pyrimidines with alkoxymethylene-malonic acid esters, followed by cyclization in high-boiling inert solvents like diphenyl ether.
- Reaction conditions: Heating at 140 °C for initial condensation, then cyclization at 230–260 °C.
- Isolation: The product is often isolated as an ethyl ester, which can be hydrolyzed to the carboxylic acid.
- Yields: Moderate to good yields (~75%) reported.
- Example: Heating [(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methylene propandioic acid ethyl ester in diphenyl ether for 7 minutes yields the corresponding carboxylic acid ethyl ester.
Nitration and Amination for 2-Amino Substitution
Nitration at specific positions followed by reduction is a classical method to introduce amino groups. For pyrazolo[1,5-a]pyrimidines, nitration using fuming nitric acid and sulfuric acid, followed by neutralization and purification, yields nitro derivatives that can be reduced to amines.
- Typical nitration conditions: Gradual heating to 80 °C under reflux for several hours.
- Yields: High yields (~90%) for nitro intermediates.
- Subsequent reduction: Converts nitro groups to amino groups at position 2.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Key Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with β-dicarbonyls | 5-Aminopyrazoles + β-dicarbonyl compounds | AcOH reflux or microwave | 7-Aminopyrazolo[1,5-a]pyrimidines | 87–95 | Microwave enhances regioselectivity |
| Vilsmeyer–Haack formylation | Pyrazolo[1,5-a]pyrimidines | Iminium salt, microwave-assisted | 3-Formyl derivatives | Up to 98 | Key for further functionalization |
| Alkoxymethylene-malonic ester cyclization | 7-Aminopyrazolo[1,5-a]pyrimidines + alkoxymethylene-malonic esters | Heating at 140 °C then 230–260 °C | Carboxylic acid ethyl esters | ~75 | Requires high-temperature cyclization |
| Nitration and reduction | Pyrazolo[1,5-a]pyrimidines | Fuming HNO3/H2SO4, reflux, then neutralization | 2-Nitro derivatives, then 2-amino derivatives | ~90 (nitration) | Amination via reduction of nitro group |
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group and other positions on the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
While the search results do not focus specifically on "2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid", they do provide information on pyrazolo[1,5-a]pyrimidine derivatives and their applications, which can be useful in understanding the potential applications of the specified compound.
Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in medicinal chemistry and material science due to their exceptional properties . These compounds exhibit diverse biological activities and reactivity depending on their substituents, making them valuable in medicinal chemistry.
As Kinase Inhibitors
Pyrazolo[1,5-a]pyridine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, are used as AXL and c-MET kinase inhibitors . Protein kinases are involved in cell signaling, controlling activation, growth, and differentiation . High protein kinase activity is implicated in many diseases, and selective inhibition can have beneficial effects .
As Anti-RSV Agents
Pyrazolo[1,5-a]pyrimidine derivatives are known as candidates for anti-RSV (respiratory syncytial virus) F protein inhibitor drugs . For example, Presatovir is a pyrazolo[1,5-a]pyrimidine derivative that has advanced in clinical trials . Researchers have designed and synthesized new 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as RSV F protein inhibitors .
In Anticancer Research
Compounds containing the pyrazolo[1,5-a]pyrimidine core exhibit anticancer potential . These derivatives can act as selective protein inhibitors, which is valuable in cancer research .
Use as Building Blocks for Drug Synthesis
The pyrazolo[1,5-a]pyrimidine core is known for its rigidity and planarity, which contributes to its stability and reactivity in various chemical environments. Its structural motif allows for diverse modifications, making it a valuable scaffold in drug discovery and development.
Property Tuning
Modification at the 7-position of pyrazolo[1,5-a]pyrimidine can be utilized for tuning the biological and physicochemical properties of anti-RSV agents .
Other Applications
Pyrazolo[1,5-a]pyrimidines have also found applications in material sciences due to their photophysical properties . The biocompatibility and lower toxicity levels of these derivatives have led to the development of commercial molecules like Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin .
Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Amino group at position 2 | Enhanced solubility; potential for further derivatization |
| 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Methyl group at position 2 | Increased lipophilicity; altered biological activity |
| 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Formyl group at position 6 | Different reactivity profile; potential selectivity for targets |
| 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Phenyl substitution at position 7 | Improved binding affinity towards certain receptors |
Reactivity
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The substituent positions and types significantly influence the physicochemical and biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Position of Carboxylic Acid : When the -COOH group is at position 3 (e.g., 7-methyl derivative ), the compound exhibits reduced polarity compared to the target compound, which has -COOH at position 7.
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., ) enhance lipophilicity and resistance to enzymatic degradation.
Example:
The synthesis of 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4q) uses aromatic aldehydes and pyruvic acid under reflux, achieving 54.96% C content (calculated) .
Stability and Reactivity
- Amino Group Stability: Boc-protected derivatives (e.g., ) are stable under basic conditions but cleave in acidic environments.
- Carboxylic Acid Reactivity : The -COOH group at position 7 participates in salt formation or esterification, enhancing bioavailability .
- Nitro Substituents: Electron-withdrawing groups (e.g., -NO₂ in 4q ) increase electrophilicity, facilitating nucleophilic attacks.
Biological Activity
Overview
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features a fused pyrazole and pyrimidine ring system, with an amino group at the 2-position and a carboxylic acid group at the 7-position, which contribute to its unique chemical properties and biological interactions .
The biological activity of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, such as:
- Cancer Cell Proliferation Suppression : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
- Antiviral Activity : It has been evaluated for its inhibitory effects against viruses such as the hepatitis C virus (HCV) .
- Enzymatic Inhibition : Its structural similarity to other bioactive compounds suggests that it may interact with specific enzymes involved in metabolic pathways .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | Inhibition (%) | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 (Liver) | 54.25 | 12.5 | CDK inhibition |
| HeLa (Cervical) | 38.44 | 15.0 | CDK inhibition |
| A549 (Lung) | 45.00 | 10.0 | Apoptosis induction |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Antiviral Activity
In a study focused on HCV inhibition, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiviral activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against HCV replication in cell culture systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the amino and carboxylic acid groups significantly affect the biological activity of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid. For example:
- Positioning of Functional Groups : Variations in the position of the carboxylic acid group lead to different inhibitory profiles against CDKs.
- Substituent Effects : The introduction of various substituents at specific positions on the pyrazolo ring has been linked to enhanced or reduced biological activities .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid on HepG2 and HeLa cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax) .
Case Study 2: Antiviral Activity Against HCV
Another study synthesized a series of derivatives based on 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid and tested them for HCV inhibition. One derivative showed an IC50 value of 0.5 µM, indicating potent antiviral activity. Structure-activity relationship analysis suggested that modifications to the amino group could enhance binding affinity to viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
